molecular formula C11H15NO4 B1639562 [3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid CAS No. 679797-46-7

[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid

Cat. No.: B1639562
CAS No.: 679797-46-7
M. Wt: 225.24 g/mol
InChI Key: FEPDGYZIZNYFGD-UHFFFAOYSA-N
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Description

[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxycarbonyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2,5-dimethylpyrrole under acidic conditions, followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the process. Industrial methods focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which [3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pyrrole ring’s electronic properties also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylpyrrole: Lacks the ethoxycarbonyl group, resulting in different reactivity and applications.

    Ethyl acetoacetate: Contains a similar ester group but lacks the pyrrole ring.

    Pyrrole-2-carboxylic acid: Similar structure but with different substituents, leading to varied chemical behavior.

Uniqueness

[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid is unique due to its combination of a pyrrole ring with ethoxycarbonyl and dimethyl groups

Properties

IUPAC Name

2-(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-16-11(15)9-5-7(2)12(8(9)3)6-10(13)14/h5H,4,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPDGYZIZNYFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid

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